Rescovitine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H28N6O |

|---|---|

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

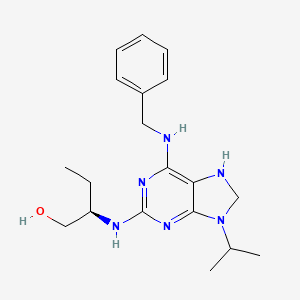

(2R)-2-[[6-(benzylamino)-9-propan-2-yl-7,8-dihydropurin-2-yl]amino]butan-1-ol |

InChI |

InChI=1S/C19H28N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,13,15,21,26H,4,10-12H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 |

InChI-Schlüssel |

RMSINZVFNDWCCK-OAHLLOKOSA-N |

Isomerische SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3 |

Kanonische SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roscovitine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roscovitine (B1683857), also known as Seliciclib (CYC202), is a purine (B94841) analog that functions as a competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] By binding to the ATP-binding site of these kinases, Roscovitine disrupts key cellular processes, leading to cell cycle arrest and apoptosis in malignant cells.[1][3] Its primary targets are CDK2, CDK7, and CDK9, with significant activity also against CDK1 and CDK5.[1][2] Notably, it is a poor inhibitor of CDK4 and CDK6.[2] This targeted inhibition profile results in the disruption of cell cycle progression, transcriptional regulation, and the downregulation of critical anti-apoptotic proteins, making Roscovitine a subject of extensive preclinical and clinical investigation in oncology.[1][4]

Core Mechanism of Action: Cyclin-Dependent Kinase Inhibition

Roscovitine's primary anticancer activity stems from its ability to inhibit specific CDKs that are crucial for cell cycle progression and transcription.[3]

-

Cell Cycle CDKs (CDK1, CDK2): Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes blocks the G1/S transition, while inhibition of CDK1/cyclin B leads to arrest in the G2/M phase of the cell cycle.[5][6] This dual blockade at major checkpoints prevents cancer cell proliferation.

-

Transcriptional CDKs (CDK7, CDK9): Roscovitine inhibits CDK7/cyclin H and CDK9/cyclin T1.[3][7] These kinases are essential components of the transcription machinery, responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[8][9] By inhibiting these CDKs, Roscovitine effectively halts transcription, particularly of genes with short mRNA half-lives.[4][10]

This multi-pronged inhibition of both cell cycle and transcriptional CDKs underlies Roscovitine's potent anti-proliferative and pro-apoptotic effects.

Cellular Effects and Signaling Pathways

The inhibition of target CDKs by Roscovitine triggers a cascade of downstream events, culminating in cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Roscovitine treatment leads to the accumulation of cells in the G1 and G2/M phases of the cell cycle, with a reduction of cells in the S phase.[5][11] The specific phase of arrest can be dependent on the cancer cell type, dose, and duration of exposure.[1][2] This arrest is a direct consequence of inhibiting CDK1 and CDK2, which prevents the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (pRb).[5][12]

Induction of Apoptosis

A key feature of Roscovitine's mechanism is its ability to induce apoptosis in a wide range of cancer cell lines.[1][6] This is primarily achieved through the transcriptional inhibition of short-lived anti-apoptotic proteins.

Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family.[8] The Mcl-1 mRNA and protein have very short half-lives, making its expression highly dependent on continuous transcription. By inhibiting CDK9, Roscovitine blocks RNAP II-mediated transcription, leading to a rapid depletion of Mcl-1.[4][9][13] The loss of Mcl-1 unleashes pro-apoptotic proteins like Noxa, tipping the cellular balance towards apoptosis.[13]

Modulation of other Apoptotic Regulators:

-

Downregulation: Roscovitine has been shown to decrease the expression of other anti-apoptotic proteins such as survivin, XIAP, and Bcl-2.[1][14]

-

Upregulation: In some contexts, it can upregulate pro-apoptotic factors like p53, p53AIP1, Bax, and Bak.[1][11][15]

The induction of apoptosis involves the activation of caspases, including caspase-3 and caspase-8, and subsequent PARP cleavage.[7][14]

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

Roscovitine demonstrates broad anti-proliferative activity across various cancer cell lines, with an average IC50 value of approximately 15 µM.[1][2][16] Specific potencies can vary depending on the cell line.

| Parameter | Value | Reference |

| Average IC50 (Growth Inhibition) | ~15 µM | [1][2][16] |

| CDK1/cyclin B IC50 | ~0.7 µM | [5] |

| CDK2/cyclin E IC50 | ~0.2-0.7 µM | [2][5] |

| CDK7 IC50 | ~0.7 µM | [2] |

| CDK9 IC50 | ~0.4 µM | [2] |

Table 1: Summary of Roscovitine's inhibitory concentrations (IC50) against various CDKs and cancer cell growth.

Cell Cycle and Apoptosis Induction Data

Treatment with Roscovitine leads to measurable changes in cell cycle distribution and an increase in apoptotic cell populations.

| Cell Line | Treatment | % Apoptotic Cells (Sub-G1) | Reference |

| MDA-MB-231 | 10 µg/ml Roscovitine, 72h | 93.8% | [17] |

| MM1.S (Multiple Myeloma) | 25 µM Roscovitine, 24h | 42.0% | [7] |

| Rabbit RPE | 40 µM Roscovitine | Increased Sub-G1 peak | [11] |

Table 2: Examples of Roscovitine-induced apoptosis in different cancer cell lines.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of Roscovitine.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Roscovitine (e.g., 1 to 100 µM) dissolved in a suitable solvent like DMSO, alongside a vehicle control.[11] Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.[11]

-

Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with Roscovitine or vehicle control for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium (B1200493) iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content is used to gate cell populations into Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[11][18]

Western Blotting for Protein Expression

This protocol is used to detect changes in the levels of specific proteins (e.g., Mcl-1, pRb, cleaved caspases) following Roscovitine treatment.[11]

-

Protein Extraction: Treat cells as desired, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., anti-Mcl-1, anti-phospho-pRb) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

Roscovitine is a potent, multi-targeting CDK inhibitor that disrupts the cancer cell cycle and induces apoptosis, primarily through the transcriptional downregulation of the key survival protein Mcl-1. While early clinical trials showed modest single-agent activity, its mechanism of action suggests significant potential in combination therapies.[1][16] Future research will likely focus on identifying predictive biomarkers of response and exploring rational combinations with other targeted agents or conventional chemotherapies to enhance its therapeutic efficacy in specific cancer subtypes.[1]

References

- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]

- 3. Seliciclib in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Seliciclib, a cell-cycle modulator that acts through the inhibition of cyclin-dependent kinases | Semantic Scholar [semanticscholar.org]

- 11. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway [pubmed.ncbi.nlm.nih.gov]

- 13. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclin-dependent kinase inhibitor Roscovitine induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. cdn.amegroups.cn [cdn.amegroups.cn]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

The Journey of Seliciclib: A Cyclin-Dependent Kinase Inhibitor from Discovery to Clinical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Seliciclib (also known as R-roscovitine or CYC202) is a first-in-class, orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive overview of the discovery and development history of seliciclib, from its origins in fundamental cell cycle research to its evaluation in numerous clinical trials. We delve into its mechanism of action, preclinical validation, and clinical trial landscape, presenting key quantitative data in structured tables and illustrating complex pathways and processes with detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in CDK inhibitors and the broader field of oncology.

Discovery and Medicinal Chemistry

The discovery of seliciclib is rooted in the foundational cell cycle research of Dr. Laurent Meijer and his team at the Roscoff Biological Station in France.[3][4] Their work on starfish oocytes led to the identification of roscovitine (B1683857) as a potent inhibitor of CDKs.[3][4] Seliciclib, the (R)-enantiomer of roscovitine, was later developed by Cyclacel Pharmaceuticals and demonstrated a more favorable pharmacological profile.[5][6]

Seliciclib is a 2,6,9-trisubstituted purine (B94841) analog that acts as a competitive inhibitor at the ATP-binding site of several CDKs.[2][7] Its chemical synthesis involves a three-step process starting from 6-benzylamino-2-chloro-9-isopropylpurine.[5][8] The structure of seliciclib was co-crystallized with CDK2, revealing its binding mode within the ATP pocket.[2] Structure-activity relationship (SAR) studies of roscovitine and its analogs have been crucial in understanding the features necessary for potent and selective CDK inhibition, leading to the exploration of various bioisosteres.[9][10]

Synthesis of Seliciclib ((R)-Roscovitine): [5][8]

-

Step 1: Reaction of 2,6-dichloropurine (B15474) with benzylamine (B48309) in the presence of triethylamine (B128534) in butanol at 110°C to yield 6-benzylamino-2-chloropurine.

-

Step 2: Alkylation of the N9 position with 2-bromopropane (B125204) in the presence of potassium carbonate in DMSO to give 6-benzylamino-2-chloro-9-isopropylpurine.

-

Step 3: Nucleophilic substitution at the C2 position with (R)-2-aminobutan-1-ol at 160°C to produce (R)-roscovitine (seliciclib).

Mechanism of Action

Seliciclib exerts its biological effects primarily through the inhibition of multiple cyclin-dependent kinases, which are key regulators of the cell cycle and transcription.[1] Its primary targets are CDK2, CDK7, and CDK9.[1]

-

CDK2/cyclin E and CDK2/cyclin A Inhibition: By inhibiting these complexes, seliciclib blocks the G1/S and S phase transitions of the cell cycle, leading to cell cycle arrest.[2] This inhibition also prevents the phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor.[2]

-

CDK7/cyclin H Inhibition: As a component of the CDK-activating kinase (CAK), CDK7 is responsible for activating other CDKs. Its inhibition by seliciclib further contributes to cell cycle arrest.[2]

-

CDK9/cyclin T Inhibition: This complex is a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, seliciclib prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global suppression of transcription.[11] This transcriptional inhibition disproportionately affects proteins with short half-lives, including key anti-apoptotic proteins like Mcl-1.[11][12]

The downstream effects of CDK inhibition by seliciclib include cell cycle arrest, induction of apoptosis (programmed cell death), and downregulation of survival proteins.[2][7] This multi-pronged mechanism of action contributes to its anti-tumor activity in a variety of cancer models.[2]

Caption: Seliciclib's mechanism of action, inhibiting CDKs to induce cell cycle arrest and apoptosis.

Preclinical Development

Seliciclib has undergone extensive preclinical evaluation in a wide range of cancer models, demonstrating its potential as a therapeutic agent.

In Vitro Studies

In vitro studies have consistently shown that seliciclib induces apoptosis and inhibits the proliferation of numerous cancer cell lines.[5][12] The half-maximal inhibitory concentration (IC50) for cell growth inhibition is typically in the low micromolar range.[12]

Table 1: In Vitro Activity of Seliciclib Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MM.1S, OPM2, RPMI, U266 | Multiple Myeloma | 15 - 25 | 24 | [12] |

| Dox-40, LR5, MM1.R | Multiple Myeloma (Resistant) | 15 - 25 | 24 | [12] |

| L1210 | Leukemia | ~16 (average) | Not Specified | [5] |

| A549 (p53 wild-type) | Non-Small Cell Lung Cancer | 6.56 ± 0.42 (as single agent) | Not Specified | [13] |

| A549 (in combination with Belinostat) | Non-Small Cell Lung Cancer | 3.67 ± 0.80 | Not Specified | [13] |

Table 2: In Vitro Inhibitory Activity of Seliciclib Against Cyclin-Dependent Kinases

| Enzyme | IC50 (µM) | Reference |

| CDK1/Cyclin B | 2.7 | [2] |

| CDK2/Cyclin A | 0.7 | [5] |

| CDK2/Cyclin E | 0.1 | [2] |

| CDK5/p35 | 0.2 | [5] |

| CDK7/Cyclin H | 0.5 | [2] |

| CDK9/Cyclin T1 | 0.8 | [2] |

| CDK4/Cyclin D1 | >100 | [5] |

| CDK6/Cyclin D3 | >100 | [5] |

In Vivo Studies

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of seliciclib. For example, in a human colon cancer xenograft model (HCT116), seliciclib administration led to reduced phosphorylation of pRb and decreased expression of cyclin D1 in tumor tissue.[2] In nasopharyngeal carcinoma xenograft models (C666-1 and C15), seliciclib was administered intraperitoneally at 50 mg/kg twice daily on days 1-5 and 8-12, showing significant delays in tumor growth.[14]

Clinical Development

Seliciclib has been evaluated in numerous clinical trials across a range of indications, primarily in oncology and more recently in other diseases such as Cushing's disease and rheumatoid arthritis.[15][16]

Phase I Trials

Phase I trials were designed to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of seliciclib.

Table 3: Summary of Phase I Clinical Trial Data for Seliciclib

| Parameter | Finding | Reference |

| Dosing Schedules Evaluated | - Twice daily for 5 consecutive days every 3 weeks (Schedule A)- Twice daily for 10 consecutive days with 2 weeks off (Schedule B)- Twice daily for 3 days every 2 weeks (Schedule C)- Twice daily for 7 days every 21 days | [2][17] |

| Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RD) | - Schedule A: MTD 1250 mg bid, RD 1250 mg bid- Schedule C: MTD 1800 mg bid, RD 1600 mg bid | [17][18] |

| Dose-Limiting Toxicities (DLTs) | - Nausea, vomiting, asthenia (fatigue), hypokalemia, skin rash, hyponatremia, transient increases in serum creatinine (B1669602) and liver enzymes | [2][17][18] |

| Pharmacokinetics | ||

| Tmax (Time to peak plasma concentration) | 1 - 4 hours | [2] |

| Terminal Half-life | 2 - 5 hours | [2] |

| Metabolism | Extensively metabolized to a carboxylate derivative, excreted by the kidneys | [2] |

| Preliminary Efficacy | - 1 partial response in hepatocellular carcinoma- Disease stabilization in 8 patients (up to 18 weeks in one ovarian cancer patient) | [2][17] |

Phase II Trials

Phase II trials have investigated the efficacy of seliciclib in various diseases, both as a monotherapy and in combination with other agents.

Table 4: Summary of Key Phase II Clinical Trial Results for Seliciclib

| Indication | Trial Identifier | Dosing Regimen | Key Findings | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | APPRAISE (NCT00372073) | Oral seliciclib (third-line or more) | - No difference in median Progression-Free Survival (PFS) between seliciclib and placebo (48 vs 53 days).- Increased median Overall Survival (OS) favoring seliciclib (388 vs 218 days). | [19][20][21][22] |

| Nasopharyngeal Carcinoma | - | 400 mg or 800 mg twice daily on days 1-3 and 8-12 | - Tolerable at 400 mg twice daily.- Clinical evidence of tumor reduction in 7 of 14 evaluable patients.- Associated with increased tumor apoptosis and necrosis. | [23] |

| Cushing's Disease | NCT02160730, NCT03774446 | 400 mg twice daily for 4 consecutive days each week for 4 weeks | - Mean Urinary Free Cortisol (UFC) decreased by 42%.- 3 of 9 patients achieved ≥50% UFC reduction.- No patients achieved UFC normalization.- Grade 4 liver-related serious adverse events in 2 patients (resolved upon discontinuation). | [16][24][25] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of seliciclib.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of seliciclib against specific CDK-cyclin complexes.

-

General Protocol:

-

Recombinant human CDK-cyclin complexes are incubated with a specific substrate (e.g., histone H1 for CDK1/cyclin B) and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase buffer.

-

Varying concentrations of seliciclib are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto phosphocellulose paper and washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of seliciclib on cancer cell lines.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of seliciclib (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[12]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of seliciclib on cell cycle distribution.

-

General Protocol:

-

Cells are treated with seliciclib or a vehicle control for a defined period.

-

Both adherent and floating cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%).

-

The fixed cells are washed and then incubated with a solution containing a DNA-staining dye (e.g., propidium (B1200493) iodide) and an RNase to eliminate RNA staining.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which is indicative of apoptotic cells.[12]

-

Western Blotting for Protein Expression

-

Objective: To analyze the effect of seliciclib on the expression levels of specific proteins (e.g., Mcl-1, pRb).

-

General Protocol:

-

Cells are treated with seliciclib for various time points.

-

Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Mcl-1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

-

The light signal is captured on X-ray film or with a digital imaging system to visualize the protein bands.

-

The membrane is often stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Drug Development Workflow

The development of seliciclib followed a classical drug discovery and development pathway, from initial target identification to extensive clinical evaluation.

References

- 1. Seliciclib - Wikipedia [en.wikipedia.org]

- 2. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A propos – perha-pharma.fr [perha-pharma.fr]

- 5. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]

- 6. trial.medpath.com [trial.medpath.com]

- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin-dependent kinase inhibitors inspired by roscovitine: purine bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel combinatorial strategy using Seliciclib(®) and Belinostat(®) for eradication of non-small cell lung cancer via apoptosis induction and BID activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeting the rheumatoid arthritis synovial fibroblast via cyclin dependent kinase inhibition: An early phase trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Treatment of Cushing's Disease with Pituitary-Targeting Seliciclib." by Ning Ai Liu, Anat Ben-Shlomo et al. [digitalcommons.providence.org]

- 17. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. fiercebiotech.com [fiercebiotech.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. A Phase IIB Randomized Study of Oral Seliciclib in Patients with Previously Treated Non-small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 22. sec.gov [sec.gov]

- 23. Pharmacodynamic effects of seliciclib, an orally administered cell cycle modulator, in undifferentiated nasopharyngeal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. Treatment of Cushing Disease With Pituitary-Targeting Seliciclib - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Roscovitine: A Technical Guide to its CDK Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Roscovitine, also known as Seliciclib or CYC202, is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs).[1] As a 2,6,9-trisubstituted purine (B94841) analog, it functions by competing with ATP for the binding site in the catalytic cleft of these kinases.[1] This competitive inhibition blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Its selectivity profile makes it a valuable tool for studying the roles of specific CDKs in cellular processes and a potential therapeutic agent in oncology and other disease areas. This technical guide provides an in-depth overview of the CDK inhibitor selectivity profile of (R)-Roscovitine, detailed experimental methodologies for its characterization, and a visual representation of its impact on key signaling pathways.

Data Presentation: (R)-Roscovitine Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of (R)-Roscovitine against a panel of cyclin-dependent kinases and other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | IC50 (µM) |

| CDK1/cyclin B | 0.65[4] |

| CDK2/cyclin A | 0.7[4] |

| CDK2/cyclin E | 0.7[4] |

| CDK5/p25 | 0.16[4], 0.2[5] |

| CDK5/p35 | 0.16[4] |

| CDK7/cyclin H | ~0.7[2] |

| CDK9/cyclin T1 | ~0.7[2] |

| CDK4/cyclin D1 | >100[2] |

| CDK6/cyclin D2 | >100 |

| ERK1 | 14 |

| ERK2 | 34 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

The determination of the IC50 values for (R)-Roscovitine is typically performed using in vitro kinase assays. Below are detailed methodologies for assessing the inhibitory activity against key CDK targets.

In Vitro CDK2 Kinase Assay (Luminescence-based)

This protocol outlines a common method for determining the IC50 of (R)-Roscovitine against CDK2/cyclin E using a luminescence-based assay that measures ADP production as an indicator of kinase activity.

Materials:

-

Recombinant human CDK2/Cyclin E enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate peptide (e.g., a derivative of Histone H1)

-

(R)-Roscovitine (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of (R)-Roscovitine in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Plate Setup: To the wells of the microplate, add the diluted (R)-Roscovitine or DMSO (for vehicle control).

-

Enzyme Addition: Add the CDK2/Cyclin E enzyme to all wells except for the "no enzyme" control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be near the Km value for the kinase to ensure accurate competitive inhibition assessment.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Signal Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (from "no enzyme" controls) from all other readings.

-

Calculate the percent inhibition for each (R)-Roscovitine concentration relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the (R)-Roscovitine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

-

In Vitro CDK5 Kinase Assay (Radioactive)

This protocol describes a method for determining the IC50 of (R)-Roscovitine against CDK5 using a radioactive assay with Histone H1 as a substrate.

Materials:

-

Recombinant active CDK5/p25 enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Histone H1

-

[γ-³²P]ATP

-

(R)-Roscovitine (dissolved in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of (R)-Roscovitine in DMSO and then in kinase assay buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the kinase assay buffer, CDK5/p25 enzyme, and Histone H1 substrate.

-

Inhibitor Addition: Add the diluted (R)-Roscovitine or DMSO (vehicle control) to the reaction tubes.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 15-30 minutes).

-

Reaction Termination: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Data Acquisition: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each (R)-Roscovitine concentration relative to the vehicle control.

-

Plot the percentage of activity against the logarithm of the (R)-Roscovitine concentration and fit the data to determine the IC50 value.

-

Signaling Pathway Visualizations

(R)-Roscovitine exerts its cellular effects by impinging on critical signaling pathways that regulate cell cycle progression, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate the mechanism of action of (R)-Roscovitine on the NF-κB and p53 pathways.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 of (R)-Roscovitine.

(R)-Roscovitine Inhibition of the NF-κB Signaling Pathway

Caption: (R)-Roscovitine inhibits the canonical NF-κB pathway by targeting IKK activity.[8][9][10]

(R)-Roscovitine-Mediated Activation of the p53 Pathway

Caption: (R)-Roscovitine activates p53, leading to cell cycle arrest and apoptosis.[11][12][13]

Conclusion

(R)-Roscovitine is a selective CDK inhibitor with potent activity against CDK1, CDK2, CDK5, CDK7, and CDK9, while showing minimal inhibition of CDK4 and CDK6.[2] This selectivity profile, coupled with its ability to modulate key signaling pathways such as NF-κB and p53, underscores its utility as a research tool and its potential as a therapeutic agent.[8][11] The experimental protocols provided herein offer a framework for the accurate determination of its inhibitory activity, and the signaling pathway diagrams provide a visual representation of its mechanism of action at the molecular level. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working with (R)-Roscovitine and other kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. courses.edx.org [courses.edx.org]

- 8. R-Roscovitine simultaneously targets both the p53 and NF-kappaB pathways and causes potentiation of apoptosis: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cyclin-dependent kinase inhibitor roscovitine inhibits RNA synthesis and triggers nuclear accumulation of p53 that is unmodified at Ser15 and Lys382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roscovitine up-regulates p53 protein and induces apoptosis in human HeLaS(3) cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Roscovitine's Dichotomous Impact on Neuronal Function and Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roscovitine (B1683857), a purine (B94841) analogue and selective inhibitor of cyclin-dependent kinases (CDKs), has emerged as a molecule of significant interest in neuroscience and drug development. Initially investigated for its anti-cancer properties, its potent inhibition of CDK5, a key kinase in neuronal function and pathology, has unveiled a complex and often dichotomous role in the central nervous system. This technical guide provides a comprehensive overview of the multifaceted effects of roscovitine on neuronal function and apoptosis. We delve into its core mechanism of action, summarizing its neuroprotective and, paradoxically, its potential neurotoxic effects under specific conditions. This guide presents quantitative data from seminal studies in structured tables for comparative analysis, details experimental protocols for key assays, and provides visualizations of the critical signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers exploring the therapeutic potential and underlying biological mechanisms of roscovitine in the context of neurological disorders.

Introduction

Roscovitine, also known as seliciclib (CYC202), is a small molecule inhibitor that competitively targets the ATP-binding pocket of several cyclin-dependent kinases.[1] Its high affinity for CDK1, CDK2, CDK5, CDK7, and CDK9 has made it a valuable tool in cell cycle and cancer research.[1] In the realm of neuroscience, the profound involvement of CDK5 in a myriad of neuronal processes has positioned roscovitine as a modulator of neuronal fate.[2] Aberrant CDK5 activity, often triggered by the cleavage of its activator p35 to the more stable and potent p25 by calpain, is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[2][3]

Roscovitine has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neuronal injury, such as traumatic brain injury (TBI), cerebral ischemia, and optic nerve crush.[4][5][6] These protective actions are largely attributed to its inhibition of hyperactivated CDK5, thereby mitigating downstream pathological events like tau hyperphosphorylation and neuronal apoptosis.[3][7] However, the impact of roscovitine is not uniformly beneficial. Under certain experimental conditions, it has been shown to enhance excitotoxicity by modulating presynaptic calcium channels and increasing glutamate (B1630785) release.[6] This guide aims to provide a thorough examination of these dual effects to inform future research and therapeutic development.

Mechanism of Action

Roscovitine's primary mechanism of action in neurons revolves around its inhibition of CDK5. CDK5 is a proline-directed serine/threonine kinase that is crucial for synaptic plasticity, neurotransmitter release, and neuronal survival.[2] In pathological conditions, insults such as excitotoxicity, oxidative stress, and inflammation can lead to an influx of calcium, activating the calcium-dependent protease calpain.[3] Calpain then cleaves p35 to p25, which results in the prolonged and deregulated activation of CDK5.[3] This aberrant CDK5 activity contributes to neurodegeneration through several pathways:

-

Tau Hyperphosphorylation: CDK5 is a major tau kinase, and its hyperactivity leads to the abnormal phosphorylation of tau protein.[3][8] This hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal disruption and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]

-

Neuronal Apoptosis: Deregulated CDK5 can promote apoptosis by phosphorylating various substrates, including the retinoblastoma protein (Rb) and Bcl-2 family members.[4][9]

-

Excitotoxicity: CDK5 can phosphorylate NMDA receptor subunits, potentially exacerbating excitotoxic neuronal death.[5]

Roscovitine directly competes with ATP for the binding site on CDK5, thereby preventing the phosphorylation of its substrates and interrupting these neurodegenerative cascades.[1]

Data Presentation: Quantitative Effects of Roscovitine

The following tables summarize the quantitative data from various studies on the effects of roscovitine in different models of neuronal injury.

Table 1: Neuroprotective Effects of Roscovitine in Traumatic Brain Injury (TBI)

| Parameter | Model | Roscovitine Treatment | Vehicle Control | Outcome | Citation |

| Lesion Volume | Rat TBI | 13.0 mm³ | 20.6 mm³ | 37% reduction in lesion volume | [4][10] |

| Motor Function (Composite Neuroscore) | Rat TBI | Improved neuroscores at 14 and 21 days post-injury | Lower neuroscores | Significant improvement in motor outcome | [4][10] |

| Cognitive Function (Morris Water Maze) | Rat TBI | No significant difference from sham | Longer latency to platform | Improvement in cognitive function | [4] |

Table 2: Neuroprotective Effects of Roscovitine in Cerebral Ischemia

| Parameter | Model | Roscovitine Treatment | Vehicle Control | Outcome | Citation |

| Infarct Volume | Mouse permanent Middle Cerebral Artery Occlusion (pMCAo) | 31% decrease (IP injection) | - | Significant reduction in infarct volume | [5] |

| Infarct Volume | Rat transient Middle Cerebral Artery Occlusion (tMCAo) | 30% decrease (pre-treatment) | - | Significant reduction in infarct volume | [11] |

| Infarct Volume | Rat tMCAo | 27% decrease (post-treatment) | - | Significant reduction in infarct volume | [11] |

| Brain Edema | Rat tMCAo | 37% decrease | - | Significant reduction in brain edema | [5] |

Table 3: Neuroprotective Effects of Roscovitine in Optic Nerve Crush (ONC)

| Parameter | Model | Roscovitine Treatment | Sham Control | Placebo | Outcome | Citation |

| Retinal Ganglion Cell (RGC) Density | Rat ONC | 1622 ± 130 cells/mm² | 2191 ± 178 cells/mm² | 1216 ± 122 cells/mm² | Preservation of RGCs | [3][6] |

| Phosphorylated Tau Levels | Rat ONC | 1.6-fold increase | - | 3.5-fold increase | Reduction in tau hyperphosphorylation | [3][6] |

| Calpain-1 Levels | Rat ONC | 2.1-fold increase | - | 3.8-fold increase | Reduction in calpain activation | [3][6] |

| Cleaved α-Fodrin Levels | Rat ONC | 0.8-fold increase | - | 1.5-fold increase | Reduction in calpain activity | [3][6] |

Table 4: Effects of Roscovitine on Neuronal Viability and Apoptosis in vitro

| Parameter | Model | Roscovitine Treatment | Control | Outcome | Citation |

| Neuronal Viability | Kainate-induced excitotoxicity in hippocampal cultures | Dose-dependent neuroprotection | - | Increased neuronal survival | [11] |

| Apoptosis (TUNEL-positive neurons) | Amyloid-β and Prion peptide-treated cortical neurons | Reverted the increase in apoptotic neurons | - | Anti-apoptotic effect | [7] |

| Cell Viability (MTT assay) | Glutamate-induced excitotoxicity in hippocampal neurons | Significantly increased cell survival | - | Neuroprotection against excitotoxicity | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by roscovitine.

Caption: Roscovitine inhibits the aberrant activation of CDK5.

Caption: Roscovitine can enhance presynaptic glutamate release.

Experimental Workflows

The following diagrams outline typical experimental workflows for assessing the effects of roscovitine.

Caption: Western Blotting workflow for protein analysis.

Caption: MTT assay workflow for cell viability assessment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of roscovitine research.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from studies assessing roscovitine's neuroprotective effects against excitotoxicity.[12]

-

Cell Plating: Plate primary hippocampal or cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

-

Treatment:

-

Induce excitotoxicity by treating cells with 100 µM glutamate for 30 minutes.

-

Remove the glutamate-containing medium and replace it with fresh medium containing various concentrations of roscovitine (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) or vehicle control.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to ensure complete dissolution of formazan (B1609692) crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blotting for Protein Expression and Phosphorylation

This protocol is a generalized procedure based on multiple studies investigating roscovitine's effects on CDK5, Tau, and Bcl-2 family proteins.[3][7][13]

-

Sample Preparation:

-

Culture primary neurons or use tissue homogenates from animal models treated with roscovitine or vehicle.

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto a 4-20% Tris-glycine gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Anti-phospho-Tau (Ser396) (1:1000)

-

Anti-total-Tau (1:1000)

-

Anti-CDK5 (1:1000)

-

Anti-p35/p25 (1:500)

-

Anti-Bcl-2 (1:1000)

-

Anti-Bax (1:1000)

-

Anti-cleaved Caspase-3 (1:1000)

-

Anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

In Vivo Models of Neuronal Injury

This protocol is based on studies evaluating roscovitine's neuroprotective effects on retinal ganglion cells.[3][6]

-

Anesthesia and Surgical Procedure:

-

Anesthetize adult rats with an appropriate anesthetic.

-

Make a small incision in the superior conjunctiva to expose the optic nerve.

-

Carefully crush the optic nerve 2 mm posterior to the globe for 10 seconds using fine forceps, avoiding damage to the ophthalmic artery.

-

-

Roscovitine Administration:

-

Immediately after the crush, perform an intravitreal injection of roscovitine (e.g., 2.5 µM in a 2 µL volume) or vehicle.

-

-

Post-operative Care and Analysis:

-

Provide appropriate post-operative care.

-

At 7 days post-injury, euthanize the animals and enucleate the eyes.

-

Dissect the retinas and perform immunohistochemistry for RGC markers (e.g., Tuj-1) to quantify RGC survival.

-

For biochemical analysis, collect retinas at an earlier time point (e.g., 3 days) for Western blotting as described above.

-

This protocol is based on a controlled cortical impact (CCI) model used to assess roscovitine's efficacy.[4][10]

-

Anesthesia and Craniotomy:

-

Anesthetize adult rats and mount them in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region.

-

-

Controlled Cortical Impact:

-

Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed dura.

-

-

Roscovitine Administration:

-

Administer roscovitine (e.g., intracerebroventricularly) 30 minutes after the injury.

-

-

Behavioral and Histological Analysis:

-

Perform behavioral tests (e.g., composite neuroscore, Morris water maze) at various time points post-injury (e.g., 14 and 21 days).

-

At the end of the study, perfuse the animals and collect the brains for histological analysis, including lesion volume measurement using stereology.

-

Conclusion

Roscovitine presents a compelling but complex profile as a modulator of neuronal function and apoptosis. Its well-established role as a CDK5 inhibitor provides a strong rationale for its neuroprotective effects observed in numerous models of acute neuronal injury and chronic neurodegeneration. By attenuating the pathological cascade initiated by aberrant CDK5 activity, roscovitine can reduce tau hyperphosphorylation, inhibit neuronal apoptosis, and preserve neurological function.

However, the reported enhancement of excitotoxicity under certain conditions highlights the need for a nuanced understanding of its pharmacological actions. The dose, timing of administration, and the specific pathological context are critical determinants of its ultimate effect on neuronal survival.

This technical guide has synthesized the current knowledge on roscovitine, providing a structured overview of its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to investigate its actions. For researchers and drug development professionals, roscovitine remains a valuable tool for dissecting the role of CDKs in neurological disorders and a promising, albeit challenging, lead for the development of novel neuroprotective therapies. Further research is warranted to fully elucidate its context-dependent mechanisms and to optimize its therapeutic window for clinical translation.

References

- 1. Roscovitine reduces neuronal loss, glial activation, and neurologic deficits after brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sustained (S)-roscovitine delivery promotes neuroprotection associated with functional recovery and decrease in brain edema in a randomized blind focal cerebral ischemia study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Traumatic brain injury disrupts state-dependent functional cortical connectivity in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Roscovitine-induced Apoptosis in Neutrophils and Neutrophil Progenitors Is Regulated by the Bcl-2-Family Members Bim, Puma, Noxa and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclin-Dependent Kinase Inhibitor Seliciclib: A Technical Guide to its Biological Targets in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seliciclib (also known as Roscovitine or CYC202) is a first-generation, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases (CDKs) with demonstrated pro-apoptotic and anti-neoplastic activities.[1][2] By competing with ATP for the binding site on several key CDKs, Seliciclib disrupts cell cycle progression and inhibits transcription, leading to the induction of apoptosis in various cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological targets of Seliciclib in the context of cell cycle regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

Seliciclib exerts its biological effects primarily through the inhibition of a specific subset of cyclin-dependent kinases. Its principal targets are CDK2, CDK7, and CDK9.[4][5][6] Inhibition of these kinases leads to two major downstream consequences: disruption of cell cycle progression and suppression of transcription.[2][7]

-

Cell Cycle Arrest: By inhibiting CDK2/cyclin E and CDK2/cyclin A complexes, Seliciclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[2][4] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.[6][8] This leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[1][3]

-

Transcriptional Inhibition: Seliciclib's inhibition of CDK7 and CDK9, components of the transcription factor IIH (TFIIH) and positive transcription elongation factor b (P-TEFb) complexes respectively, leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][3][7] This impairment of transcriptional elongation disproportionately affects the expression of proteins with short mRNA and protein half-lives, such as the anti-apoptotic protein Mcl-1 and cyclin D1.[3][6][9] The downregulation of these critical survival proteins is a key driver of Seliciclib-induced apoptosis.[10][11]

Quantitative Data: Inhibitory Activity of Seliciclib

The potency of Seliciclib against various cyclin-dependent kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy against its targets.

| Target Kinase | IC50 (µM) | Reference(s) |

| CDK2/cyclin E | 0.1 | [3] |

| CDK2/cyclin A | - | [12][13] |

| CDK1/cyclin B (Cdc2) | 0.65 - 2.7 | [7][14] |

| CDK5/p35 | 0.16 - 0.2 | [14] |

| CDK7/cyclin H | 0.36 - 0.5 | [3][7] |

| CDK9/cyclin T | 0.8 - 0.81 | [3][7] |

| CDK4 | >100 | |

| CDK6 | >100 | |

| ERK1 | 34 | |

| ERK2 | 14 | [14] |

Table 1: In Vitro Inhibitory Activity of Seliciclib against various kinases.

The IC50 of Seliciclib in cell-based assays, which reflects its overall effect on cell viability, has been determined in various cancer cell lines.

| Cell Line | Cancer Type | 72-hour IC50 (µM) | Reference(s) |

| Multiple Myeloma (Average of 5 lines) | Multiple Myeloma | 15.5 | [3] |

| H929 | Multiple Myeloma | 8.84 | [3] |

| LP-1 | Multiple Myeloma | 12.68 | [3] |

| RPMI 8226 | Multiple Myeloma | 19.5 | [3] |

| L1210 | Leukemia | - | [14] |

Table 2: Cellular IC50 of Seliciclib in various cancer cell lines.

Signaling Pathways and Experimental Workflows

Seliciclib's Impact on the Cell Cycle and Transcription

Experimental Workflow for Kinase Inhibition Assay

Detailed Experimental Protocols

In Vitro CDK Kinase Assay (Luminescence-based)

This protocol is adapted for a 384-well plate format and utilizes a luminescence-based assay to measure ADP production, which is indicative of kinase activity.

Materials:

-

Recombinant active CDK2/cyclin E, CDK7/cyclin H, or CDK9/cyclin T

-

Appropriate peptide substrate (e.g., Histone H1 for CDK2)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Seliciclib stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Seliciclib in 100% DMSO. Further dilute the stock in kinase buffer to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.

-

Reaction Setup:

-

Add 1 µL of the diluted Seliciclib or vehicle control to the wells of the 384-well plate.

-

Add 2 µL of the CDK/cyclin enzyme solution (at a pre-determined optimal concentration) to each well.

-

Gently mix and pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of a solution containing the peptide substrate and ATP to each well to start the reaction.

-

The final reaction volume should be 5 µL.

-

-

Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Measure Luminescence: Read the luminescence of the plate using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Calculate the percentage of kinase inhibition for each Seliciclib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Seliciclib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Phospho-Rb and Mcl-1

This protocol describes the detection of changes in the phosphorylation of Rb at Ser780 and the expression level of Mcl-1 in cells treated with Seliciclib.

Materials:

-

Cancer cell line of interest

-

Seliciclib

-

Cell culture reagents

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-Mcl-1, and a loading control (e.g., mouse anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Seliciclib or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

-

-

Protein Lysate Preparation:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer with inhibitors.

-

Scrape and collect the lysate, then incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands, normalizing the phospho-Rb and Mcl-1 signals to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of cells treated with Seliciclib.

Materials:

-

Cancer cell line of interest

-

Seliciclib

-

Cell culture reagents

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of Seliciclib or a vehicle control for a specific time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate gating to exclude doublets and debris.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also be quantified as an indicator of apoptosis.

-

Conclusion

Seliciclib is a potent inhibitor of CDKs 2, 7, and 9, which collectively regulate cell cycle progression and transcription. Its ability to induce cell cycle arrest and apoptosis through the downregulation of key survival proteins like Mcl-1 underscores its therapeutic potential in oncology. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological effects of Seliciclib and other CDK inhibitors, facilitating further drug development and a deeper understanding of cell cycle regulation.

References

- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 2. Seliciclib | Roscovitine | Cdk2/cyclin E inhibitor | TargetMol [targetmol.com]

- 3. promega.com [promega.com]

- 4. vet.cornell.edu [vet.cornell.edu]

- 5. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. ucl.ac.uk [ucl.ac.uk]

Roscovitine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine (B94841) analog, it has garnered significant interest in the scientific community for its potential therapeutic applications in oncology, neurology, and virology.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Roscovitine, serving as a valuable resource for researchers and drug development professionals.

Chemical Structure and Identification

Roscovitine is chemically described as (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol.[4] Its structure is characterized by a purine core with substitutions at the C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of CDKs.[2]

Table 1: Chemical Identifiers of Roscovitine

| Identifier | Value |

| IUPAC Name | (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol[3][4] |

| Synonyms | Seliciclib, CYC202, (R)-Roscovitine[3][4][5] |

| CAS Number | 186692-46-6[3][4] |

| Molecular Formula | C₁₉H₂₆N₆O[1][3][4] |

| SMILES | CC--INVALID-LINK--NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3[3][4] |

| InChI Key | BTIHMVBBUGXLCJ-OAHLLOKOSA-N[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Roscovitine is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Data of Roscovitine

| Property | Value |

| Molecular Weight | 354.45 g/mol [1][4][5] |

| Melting Point | 106-107 °C |

| pKa | 4.4[6] |

| Solubility | - DMSO: ≥17.72 mg/mL[7] - Ethanol (B145695): ≥53.5 mg/mL[7] - Chloroform: 50 mg/mL[8] - Water: Insoluble |

| Appearance | White to off-white solid |

| Storage | Store at -20°C[7] |

| Stability | Stable in plasma at 4, 25, and 37°C for 48 hours.[6] |

Pharmacological Properties and Mechanism of Action

Roscovitine exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of several cyclin-dependent kinases.[2] Its selectivity profile is a key aspect of its pharmacological character.

Table 3: Kinase Selectivity Profile of Roscovitine

| Kinase | IC₅₀ (µM) |

| CDK5/p25 | 0.16[6] |

| CDK2/cyclin E | 0.7[6] |

| CDK2/cyclin A | 0.7[6] |

| CDK1/cyclin B (cdc2) | 0.65[6] |

| CDK7/cyclin H | ~0.49 |

| CDK9/cyclin T | ~0.4 |

| CDK4/cyclin D1 | >100 |

| CDK6/cyclin D2 | >100 |

Cell Cycle Regulation

By inhibiting key CDKs, Roscovitine effectively halts cell cycle progression at the G1/S and G2/M transitions.[1] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This blockage of E2F-mediated transcription of S-phase genes leads to G1 arrest. Inhibition of CDK1, the primary mitotic kinase, prevents entry into mitosis, resulting in a G2/M block.

Induction of Apoptosis

Roscovitine induces apoptosis in various cancer cell lines through multiple mechanisms. A key pathway involves the inhibition of transcriptional CDKs (CDK7 and CDK9), which leads to the downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a short-lived protein, and its suppression is a critical event in tipping the cellular balance towards apoptosis.

Modulation of Other Signaling Pathways

Beyond its direct effects on the cell cycle and apoptosis, Roscovitine has been shown to modulate other critical signaling pathways, including:

-

MAPK Pathway: Roscovitine can paradoxically activate the ERK1/2 pathway in some cell lines, an effect that appears to be independent of its cell cycle inhibitory actions.

-

NF-κB Pathway: Roscovitine can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.

-

STAT3 Pathway: Inhibition of the STAT3 signaling pathway by Roscovitine has been observed, contributing to its anti-proliferative effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Roscovitine.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is designed to determine the IC₅₀ of Roscovitine against a specific CDK.

Materials:

-

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

-

Histone H1 (as substrate)

-

Roscovitine stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (P81)

-

Phosphoric acid wash buffer (0.5%)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of Roscovitine in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase, substrate (Histone H1), and the Roscovitine dilution (or DMSO for control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone (B3395972) and let them air dry.

-

Measure the radioactivity on the papers using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the DMSO control and determine the IC₅₀ value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with Roscovitine.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Roscovitine stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Roscovitine (and a DMSO control) for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Rb Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma protein.

Materials:

-

Cell line expressing Rb

-

Roscovitine stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total-Rb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Roscovitine as described for the cell cycle analysis.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total Rb as a loading control.

Conclusion

Roscovitine remains a cornerstone tool for studying the roles of CDKs in various biological processes. Its well-characterized chemical and pharmacological properties, coupled with established experimental protocols, make it an invaluable compound for researchers in both academic and industrial settings. This technical guide provides a solid foundation for utilizing Roscovitine in studies aimed at understanding cell cycle regulation, apoptosis, and for the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Roscovitine is an effective inducer of apoptosis of Ewing's sarcoma family tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Roscovitine induces cell death and morphological changes indicative of apoptosis in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

Roscovitine: A Technical Guide for the Study of Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roscovitine (B1683857), also known as Seliciclib or CYC202, is a potent and selective, cell-permeable purine (B94841) analog that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exerts its inhibitory effects by competing with ATP for the binding site in the catalytic cleft of these kinases.[1][3] This small molecule has become an invaluable tool in the study of cell cycle regulation, apoptosis, and neurobiology.[4] Furthermore, roscovitine is under evaluation as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] This technical guide provides an in-depth overview of roscovitine, including its mechanism of action, selectivity, and cellular effects, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action and Selectivity

Roscovitine's primary mechanism of action is the inhibition of a subset of CDKs that are critical for cell cycle progression and transcription.[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and, in many cases, apoptosis.[6] The (R)-enantiomer of roscovitine is the more biologically active form.[3]

Kinase Inhibition Profile

Roscovitine exhibits selectivity for certain CDK complexes, with significantly lower activity against other kinases.[7] However, it has also been shown to inhibit other kinases, such as CDK7 and CDK9, which are involved in the regulation of transcription.[5][8] This broader specificity should be considered when interpreting experimental results.

Table 1: Roscovitine Kinase Inhibition